
An In-depth Technical Guide to (1R)-(-)-
Dimenthyl Succinate: Chemical Properties and

Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

Cat. No.: B116862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

structure of (1R)-(-)-Dimenthyl succinate. Due to the limited availability of detailed

experimental data for this specific diester, this guide combines verified information with

generalized experimental protocols applicable to its synthesis and characterization.

Chemical Identity and Properties
(1R)-(-)-Dimenthyl succinate, systematically named Bis((1R,2S,5R)-2-isopropyl-5-

methylcyclohexyl) succinate, is the diester formed from succinic acid and two molecules of (-)-

menthol. The incorporation of the chiral (-)-menthol moieties imparts specific stereochemical

properties to the molecule, making it a subject of interest in asymmetric synthesis.

Table 1: Chemical Identifiers and Physical Properties
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Property Value

IUPAC Name
Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)

succinate

Synonyms (-)-Dimenthyl succinate

CAS Number 34212-59-4

Molecular Formula C₂₄H₄₂O₄

Molecular Weight 394.59 g/mol

Melting Point 62-64 °C

Boiling Point 200-205 °C at 2 mmHg

Table 2: Structural Information

Representation Value

InChI

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-

21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-

10-20(22)16(3)4/h15-22H,7-14H2,1-6H3

Canonical SMILES
CC1CCC(C(C1)OC(=O)CCC(=O)OC2C(C(C)C)

CCC(C2)C)C(C)C

Chemical Structure
(1R)-(-)-Dimenthyl succinate is a chiral molecule due to the presence of two (-)-menthol

groups. The stereochemistry of the menthol moiety is (1R,2S,5R). The succinate core acts as a

linker between these two chiral auxiliaries.

Synthesis
A detailed, peer-reviewed synthesis protocol specifically for (1R)-(-)-Dimenthyl succinate is

not readily available in the public domain. However, its synthesis can be achieved through the

esterification of succinic acid with (-)-menthol. A general experimental protocol based on

standard esterification methods is provided below. One common method is the Fischer-Speier
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esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an

acid catalyst.

General Experimental Protocol: Acid-Catalyzed
Esterification
Materials:

Succinic acid (1.0 equivalent)

(-)-Menthol (2.2 equivalents)

Concentrated sulfuric acid (catalytic amount)

Toluene (as solvent, to facilitate water removal)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Dichloromethane or diethyl ether (for extraction)

Hexane (for recrystallization)

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

succinic acid, (-)-menthol, and toluene.

Add a catalytic amount of concentrated sulfuric acid to the mixture.

Heat the mixture to reflux and continue heating until the theoretical amount of water is

collected in the Dean-Stark trap, indicating the completion of the reaction.

Allow the reaction mixture to cool to room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the mixture with dichloromethane or diethyl ether and transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system, such as hexane,

to yield pure (1R)-(-)-Dimenthyl succinate as a white solid.

Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The

final product should be characterized by spectroscopic methods to confirm its identity and

purity.

Spectroscopic Characterization
Detailed NMR spectroscopic data for (1R)-(-)-Dimenthyl succinate is not currently available in

public spectral databases. The characterization would typically involve ¹H NMR, ¹³C NMR, and

IR spectroscopy.

¹H NMR: The spectrum is expected to be complex due to the presence of the two menthyl

groups. Key signals would include multiplets in the aliphatic region for the cyclohexyl protons

and the succinate methylene protons, as well as doublets for the methyl groups of the

menthyl moiety.

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the

ester groups (around 170-175 ppm), the carbons of the menthyl groups, and the methylene

carbons of the succinate linker.

IR Spectroscopy: An infrared spectrum for Succinic acid, di-(-)-menthyl ester is available and

would show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O

stretching of the ester functional groups.

Applications in Research and Development
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While specific, documented applications of (1R)-(-)-Dimenthyl succinate are sparse, its

structure suggests potential utility as a chiral auxiliary in asymmetric synthesis.[1] (-)-Menthol

and its derivatives are well-established chiral auxiliaries used to control the stereochemical

outcome of chemical reactions.[2][3] The two bulky and stereochemically defined menthyl

groups in (1R)-(-)-Dimenthyl succinate could be leveraged to induce diastereoselectivity in

reactions involving the succinate backbone.

Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (1R)-
(-)-Dimenthyl succinate.
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Synthesis Workflow of (1R)-(-)-Dimenthyl Succinate
Reactants:

- Succinic Acid
- (-)-Menthol

- Acid Catalyst
- Toluene

Esterification Reaction
(Reflux with Dean-Stark Trap)

1. Reaction Setup

Aqueous Workup

2. Cooled Reaction Mixture

Extraction with Organic Solvent

3. Neutralization & Washing

Drying of Organic Layer
(e.g., Na2SO4 or MgSO4)

Solvent Removal
(Rotary Evaporation)

Purification

4. Crude Product

Recrystallization
(e.g., from Hexane)

(1R)-(-)-Dimenthyl Succinate
(Pure Product)

5. Isolated Crystals

Click to download full resolution via product page

Caption: General workflow for the synthesis of (1R)-(-)-Dimenthyl succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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